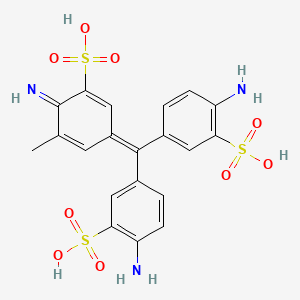
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyloxy group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of bases like potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: Applied in the production of materials such as red electroluminescent polyfluorenes.
Mecanismo De Acción
The mechanism of action of 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid primarily involves its role as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by interacting with their active sites .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the silyloxy group, affecting its reactivity and solubility.
Uniqueness
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability in various chemical reactions. This makes it particularly useful in complex organic syntheses where stability and selectivity are crucial .
Propiedades
Fórmula molecular |
C14H25BO3Si |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-6-8-13(9-7-12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |
Clave InChI |
VXNOPCZCUAIGMN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

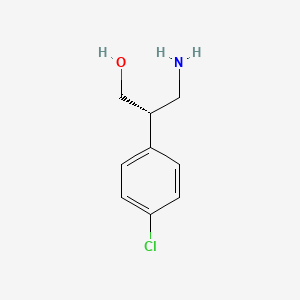
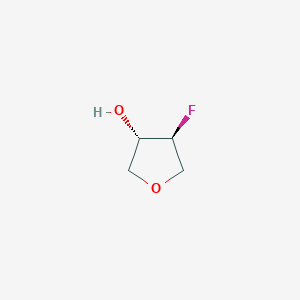

![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
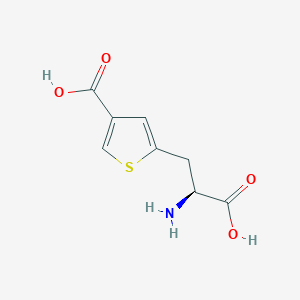

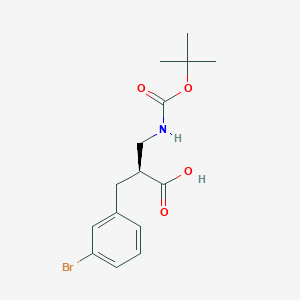
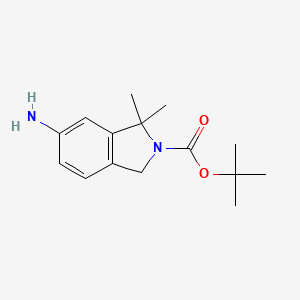
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
![2-(5-Bromo-2-chlorophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B12945497.png)
